molecular formula C10H8ClNO2 B1418600 [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol CAS No. 1155531-69-3

[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol

Cat. No.: B1418600
CAS No.: 1155531-69-3
M. Wt: 209.63 g/mol
InChI Key: SYNHPTPDCOUPLT-UHFFFAOYSA-N
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Description

[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol is a chemical compound with the molecular formula C10H8ClNO2 It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol typically involves the reaction of 3-chlorobenzaldehyde with an appropriate oxazole precursor under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to promote the formation of the oxazole ring, followed by the addition of a reducing agent to convert the intermediate product into the final alcohol form.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or acids, while reduction produces amines.

Scientific Research Applications

[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.

    Biological Studies: Researchers investigate its effects on various biological pathways, aiming to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the phenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol include other oxazole derivatives, such as:

  • [5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol
  • [5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanol
  • [5-(3-Methylphenyl)-1,3-oxazol-2-yl]methanol

These compounds share the oxazole ring structure but differ in the substituents on the phenyl ring

Properties

IUPAC Name

[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)9-5-12-10(6-13)14-9/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNHPTPDCOUPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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